6-Butoxyquinolin-3-amine
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Overview
Description
6-Butoxyquinolin-3-amine is a heterocyclic aromatic amine with a quinoline backbone. This compound is characterized by the presence of a butoxy group at the 6th position and an amino group at the 3rd position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Butoxyquinolin-3-amine can be achieved through various synthetic routes. One common method involves the Friedländer synthesis, which typically requires the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts. The reaction conditions often involve heating the reactants in a solvent such as ethanol or acetic acid.
Another method involves the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene. This method is known for producing quinoline derivatives with high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. Catalysts such as transition metals or ionic liquids may be employed to enhance reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
6-Butoxyquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring. Common reagents include halogens, sulfonyl chlorides, and alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, mild acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.
Substitution: Halogens, sulfonyl chlorides, alkylating agents, Lewis acids as catalysts.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
6-Butoxyquinolin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Butoxyquinolin-3-amine involves its interaction with various molecular targets. It can bind to enzymes, receptors, or nucleic acids, thereby modulating their activity. The specific pathways and targets depend on the biological context and the functional groups present on the quinoline ring.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a similar structure but without the butoxy and amino groups.
6-Methoxyquinolin-3-amine: Similar structure with a methoxy group instead of a butoxy group.
6-Ethoxyquinolin-3-amine: Similar structure with an ethoxy group instead of a butoxy group.
Uniqueness
6-Butoxyquinolin-3-amine is unique due to the presence of the butoxy group, which can influence its lipophilicity, solubility, and biological activity. This structural modification can enhance its interaction with specific molecular targets, making it a valuable compound in medicinal chemistry and drug discovery.
Properties
CAS No. |
1365942-67-1 |
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Molecular Formula |
C13H16N2O |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
6-butoxyquinolin-3-amine |
InChI |
InChI=1S/C13H16N2O/c1-2-3-6-16-12-4-5-13-10(8-12)7-11(14)9-15-13/h4-5,7-9H,2-3,6,14H2,1H3 |
InChI Key |
PQWIUCFTIWALFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC2=CC(=CN=C2C=C1)N |
Origin of Product |
United States |
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